
7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of chlorine and fluorine atoms attached to the naphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms into the naphthalene ring can be achieved through halogenation reactions. For example, naphthalene can be treated with chlorine gas and fluorine gas under controlled conditions to obtain the desired halogenated product.
Cyclization: The halogenated naphthalene derivative can undergo cyclization reactions to form the dihydronaphthalenone structure. This can be achieved using various cyclization agents and catalysts.
Reduction: The final step involves the reduction of the intermediate compound to obtain this compound. Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used for this purpose.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and cyclization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated form. Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Naphthoquinones.
Reduction: Fully saturated naphthalenones.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
科学研究应用
7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications. It may be used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals and materials. It can be used in the manufacture of dyes, pigments, and other industrial products.
作用机制
The mechanism of action of 7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
7-Chloro-3,4-dihydronaphthalen-2(1H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
8-Fluoro-3,4-dihydronaphthalen-2(1H)-one: Lacks the chlorine atom, which may affect its reactivity and applications.
7-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one: Contains a bromine atom instead of chlorine, which can influence its chemical behavior.
Uniqueness
7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of both chlorine and fluorine atoms on the naphthalene ring. This combination of halogens can impart distinct chemical properties, such as increased reactivity and potential biological activities. The dual halogenation can also enhance its utility in various synthetic and industrial applications.
属性
分子式 |
C10H8ClFO |
|---|---|
分子量 |
198.62 g/mol |
IUPAC 名称 |
7-chloro-8-fluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8ClFO/c11-9-4-2-6-1-3-7(13)5-8(6)10(9)12/h2,4H,1,3,5H2 |
InChI 键 |
BGPUEOJCDPZACK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1=O)C(=C(C=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


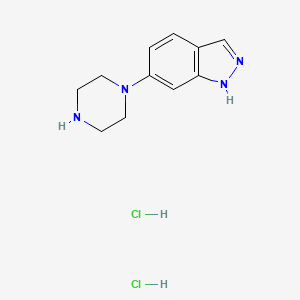

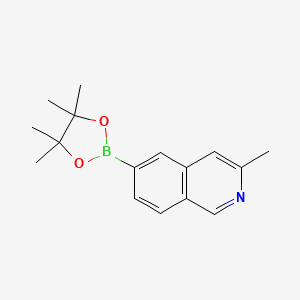

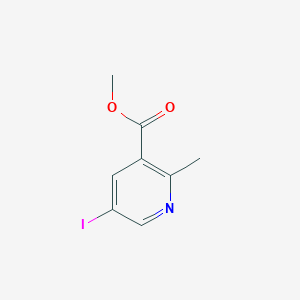
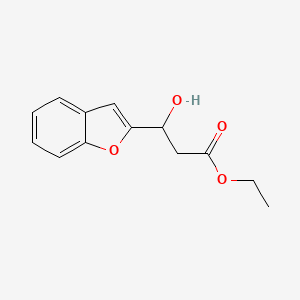


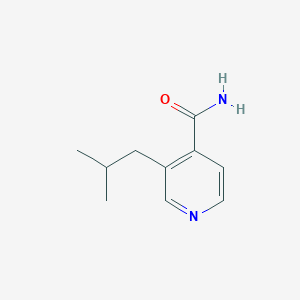
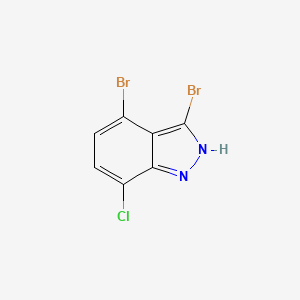
![2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde](/img/structure/B13674271.png)
![Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13674273.png)
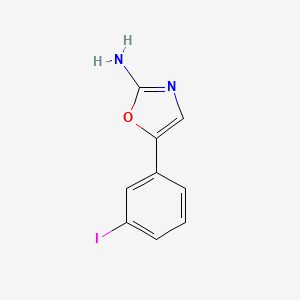
![5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B13674298.png)
